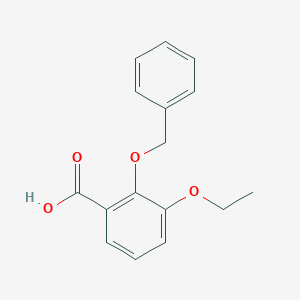

3-Ethoxy-2-(phenylmethoxy)benzoic acid

Description

3-Ethoxy-2-(phenylmethoxy)benzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at the 3-position and a phenylmethoxy (benzyloxy) group at the 2-position. The ethoxy and benzyloxy substituents likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

CAS No. |

861409-90-7 |

|---|---|

Molecular Formula |

C16H16O4 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

3-ethoxy-2-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C16H16O4/c1-2-19-14-10-6-9-13(16(17)18)15(14)20-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18) |

InChI Key |

ZOHXDSXKFKZPAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(phenylmethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the etherification of 3-hydroxybenzoic acid derivatives. For example, the reaction of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate can yield 3-ethoxybenzoic acid. Subsequently, the phenylmethoxy group can be introduced via a Williamson ether synthesis, where 3-ethoxybenzoic acid reacts with benzyl chloride in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of 3-Ethoxy-2-(phenylmethoxy)benzoic acid typically involves large-scale etherification and esterification reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(phenylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

3-Ethoxy-2-(phenylmethoxy)benzoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(phenylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2-(4-methylphenoxy)benzoic Acid ()

- Structure: Methyl groups at the 3-position of the benzoic acid ring and the 4-position of the phenoxy ring.

- Key Properties: Forms carboxyl dimer via O–H···O hydrogen bonds (Table 1). Dihedral angle between benzoic acid and phenol rings: 86.7°, indicating a nearly perpendicular conformation. Synthesized via Ullmann reaction between 2-chloro-3-methylbenzoic acid and 4-methylphenol.

- Comparison :

- The methyl groups in this compound reduce steric hindrance compared to the ethoxy and benzyloxy groups in the target compound.

- The perpendicular conformation may enhance crystal packing efficiency, whereas bulkier substituents in 3-ethoxy-2-(phenylmethoxy)benzoic acid could disrupt this, leading to lower melting points or altered solubility .

Table 1: Hydrogen Bonding in 3-Methyl-2-(4-methylphenoxy)benzoic Acid

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 1.82 | 168 |

| C–H···π | 2.89 | 145 |

2-Ethoxybenzoic Acid ()

- Structure : Ethoxy group at the 2-position.

- Key Properties :

- Used as a pharmaceutical intermediate.

- Lower molecular weight (166.18 g/mol) compared to the target compound (estimated ~300 g/mol).

- Ethoxy at the 2-position may enhance acidity compared to 3-substitution due to proximity to the carboxylic acid group .

3-[Bis(phenylmethyl)amino]-5-fluoro-6-methyl-2-(phenylmethoxy)benzoic Acid Phenyl Ester ()

- Structure: Benzyloxy group at the 2-position, fluorine at the 5-position, and bulky bis(phenylmethyl)amino group.

- Key Properties :

- Molecular weight: 531.62 g/mol.

- Low solubility (1.9 × 10⁻⁷ g/L at 25°C).

- Bulky substituents reduce solubility, a trend likely shared with the target compound due to the benzyloxy group .

Azo-Functionalized Benzoic Acid Derivatives ()

- Structure : 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid.

- Key Properties: pKa values range from 2.5–4.0 (carboxylic proton) and 8.5–10.5 (phenolic proton). Used as dyes and ligands due to strong UV-Vis absorption.

- Comparison :

Naturally Occurring Benzoic Acid Derivatives ()

- Example : 3-Methoxy-4-hydroxy-5-prenylbenzoic acid (proglobeflowery acid).

- Key Properties :

- Exhibits antioxidant and anti-inflammatory activity.

- Prenyl groups enhance lipophilicity.

- Comparison :

- Ethoxy and benzyloxy groups in the target compound may similarly improve membrane permeability but could reduce metabolic stability compared to natural prenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.